molecular formula C10H8O3 B186539 3,6-Dimethylphthalic anhydride CAS No. 5463-50-3

3,6-Dimethylphthalic anhydride

Cat. No.: B186539
CAS No.: 5463-50-3
M. Wt: 176.17 g/mol
InChI Key: WEPCDISQBQXOBE-UHFFFAOYSA-N
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Description

3,6-Dimethylphthalic anhydride is a chemical compound with the molecular formula C10H8O3 . It has an average mass of 176.169 Da and a monoisotopic mass of 176.047348 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

One known reaction involving this compound is its hydrolysis. In aqueous solution, it gives flat pH profiles for hydrolysis over the range from 4 M hydrochloric acid to pH 5.2 .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 338.8±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 164.6±22.0 °C .

Scientific Research Applications

  • Hydrolysis and Chemical Reactivity : 3,6-Dimethylphthalic anhydride shows distinct behavior in hydrolysis reactions compared to phthalic anhydride. It is more sensitive to changes in the presence of electrolytes or 1,4-dioxan and exhibits a slower hydrolysis rate (Hawkins, 1975). Another study found that its derivatives, like 2,2,2-trifluoroethyl hydrogen 3,6-dimethylphthalate, hydrolyze faster due to neighboring carboxylate anion participation (Hawkins, 1975).

  • Synthesis of Fluorinated Compounds : It reacts with sulphur tetrafluoride to form mixtures of bis(trifluoromethyl)benzenes and tetrafluoro-1,3-dihydroisobenzofurans, with the reaction influenced by the substituents on the phthalic anhydride (Dmowski, 1993).

  • Influence on Polymer Properties : Studies have investigated its role in modifying the properties of polymers. For example, the synthesis of 3,5-Dimethoxyphthalic anhydride from this compound and its use in synthesizing anthraquinones and hypericin derivatives (Liu, 2007).

  • Photophysical and Photochemical Studies : this compound derivatives have been studied for their photophysical and photochemical properties, showing potential in photopolymerization reactions and as photoinitiating systems (Xiao et al., 2014).

  • Reactivity with Nucleophiles : The reactivity of derivatives like 4,5-dichlorophthalic anhydride towards nucleophiles such as amines and thiosemicarbazide has been explored, indicating its potential in the synthesis of carboxylic acid derivatives (Abuelizz et al., 2022).

  • Study in Mass Spectrometry : Mass spectrometric studies have highlighted differences in the fragmentation patterns of stereoisomeric cyclic anhydrides, including those of this compound, revealing insights into their structural and electronic properties (Karpati & Mandelbaum, 1971).

Mechanism of Action

The mechanism of action for anhydrides, in general, involves two steps: 1) Nucleophilic attack on the carbonyl and 2) Removal of the leaving group .

Safety and Hazards

3,6-Dimethylphthalic anhydride is harmful if swallowed and causes skin irritation . It may cause an allergic skin reaction and serious eye damage. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful to aquatic life .

Properties

IUPAC Name

4,7-dimethyl-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-5-3-4-6(2)8-7(5)9(11)13-10(8)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPCDISQBQXOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203063
Record name 4,7-Dimethyl-1,3-isobenzofurandione
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5463-50-3
Record name NSC 16057
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Record name 3,6-Dimethylphthalic anhydride
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Record name 4,7-Dimethyl-1,3-isobenzofurandione
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Record name 3,6-Dimethylphthalic anhydride
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Synthesis routes and methods

Procedure details

1,7-Dimethyl-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione 1 (30.0 g, 0.150 mol) is added slowly in portions to stirred 98% sulfuric acid (300 mL) in a 1 L flange flask cooled to −5° C. using a salt-ice bath—note that the temperature is kept below 0° C. during the addition. The mixture is stirred for 30 mins at −5° C. and then allowed to warm up to 22° C. The mixture is carefully poured onto crushed ice (1.5 L). The cream precipitate that formed is filtered off and washed with ice water. The precipitate is dissolved in a 5% aq. sodium hydroxide solution (225 mL) with stirring. Glacial acetic acid (20 mL) is added slowly to the stirred solution. A cream precipitate forms and this is filtered off and discarded. 37% Hydrochloric acid (50 mL) is added to the stirred filtrate and the mixture is stirred for 2 h during which time a precipitate is formed. The precipitate is filtered off and dried in the vacuum oven overnight to yield the product as a cream solid (11.13 g, 41%). The filtrate is allowed to stand overnight during which time further product precipitated out. The second crop of precipitate is filtered off and dried under vacuum to yield the product 2 as a cream solid (5.79 g, 21%): 1H-NMR (300 MHz, CDCl3) δ 7.18 (s, 2H), 2.40 (s, 6H).
[Compound]
Name
1,7-Dimethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the addition of electrolytes or 1,4-dioxan affect the hydrolysis of 3,6-Dimethylphthalic anhydride?

A: Research indicates that the addition of electrolytes or 1,4-dioxan slows down the hydrolysis of both phthalic anhydride and this compound. This rate-retarding effect is slightly more pronounced in this compound compared to phthalic anhydride. []

Q2: How does the hydrolysis rate of this compound compare to that of phthalic anhydride at 25°C?

A: At 25°C, phthalic anhydride undergoes hydrolysis nearly eight times faster than this compound. This difference in reaction rates suggests that the presence of the two methyl groups in this compound influences its reactivity compared to the unsubstituted phthalic anhydride. []

Q3: What is the crystal structure of 3,6-Dimethyl-o-phenylenedimethanol, a compound derived from 4,7-Dimethyl-2-benzofuran-1,3-dione?

A: 3,6-Dimethyl-o-phenylenedimethanol, synthesized by reducing 4,7-Dimethyl-2-benzofuran-1,3-dione, crystallizes with two independent molecules in its asymmetric unit. Both of these molecules exhibit intramolecular O—H⋯O hydrogen bonding. The overall crystal packing is further stabilized by additional O—H⋯O hydrogen bonds between molecules. []

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